
Acesulfame
Description
Properties
IUPAC Name |
6-methyl-2,2-dioxooxathiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFIWIQZPHFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |
Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048006 | |
Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3380 | |
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Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.83 | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene or chloroform | |
CAS No. |
33665-90-6 | |
Record name | Acesulfame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acesulfame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acesulfame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACESULFAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Trajectories and Scientific Genesis of Acesulfame
Early Chemical Discoveries and Initial Syntheses of Oxathiazinone Derivatives
The history of acesulfame is intrinsically linked to the study of oxathiazinone derivatives. The initial discovery of this class of compounds, and specifically a sweet-tasting example, occurred serendipitously in 1967 at Hoechst AG in Frankfurt, Germany. Chemist Karl Clauss, while working on a reaction between 2-butyne and fluorosulfonyl isocyanate, accidentally tasted the compound and noted its sweetness. chemistryviews.org This accidental finding mirrored the discoveries of other artificial sweeteners like saccharin and aspartame. chemistryviews.orgbaynsolutions.com
The compound initially discovered was identified as 5,6-dimethyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, representing the first known instance of the heterocyclic 1,2,3-oxathiazinone ring system. chemistryviews.orgatamanchemicals.comatamanchemicals.com This discovery was significant from a scientific standpoint, prompting further investigation into this new class of compounds to identify other sweet examples. chemistryviews.org
The synthesis of oxathiazinone derivatives, including the foundational work that led to this compound, involved reactions like the one between 2-butyne and fluorosulfonyl isocyanate. chemistryviews.org Another synthesis route for this compound potassium involves the reaction between diketene and amidosulfonic acid, followed by neutralization with potassium hydroxide. atamanchemicals.com
Evolution of this compound Research and Development
Following the initial discovery, Hoechst scientists embarked on a research program to explore the newly identified class of oxathiazinone derivatives. chemistryviews.org This research aimed to identify compounds with favorable taste characteristics and ease of synthesis. chemistryviews.orgwikipedia.org Out of the many sweet compounds identified within this class, 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide was singled out for further development due to its particularly favorable taste profile and relative ease of synthesis. chemistryviews.orgwikipedia.org
To enhance water solubility and suitability for commercial applications, the potassium salt of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide was developed. atamanchemicals.com This potassium salt became commonly known as "this compound-K" starting in 1980, receiving its generic name from the World Health Organization in 1978. wikipedia.org this compound potassium is chemically described as the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. atamanchemicals.comatamanchemicals.comwikipedia.org
This compound potassium is characterized as a white crystalline powder. atamanchemicals.comwikipedia.org It is approximately 200 times sweeter than sucrose. atamanchemicals.comwikipedia.orgscientificwebjournals.comsweeteners.org Compared to other sweeteners, it is as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose. wikipedia.org this compound K is highly soluble in water. atamanchemicals.com A 3% solution is approximately 200 times sweeter than sucrose. atamanchemicals.com
Research also focused on the stability of this compound potassium, finding it to be stable under heat and in moderately acidic or basic conditions, making it suitable for use in baking and products with long shelf lives. wikipedia.org The compound is not metabolized by the human body and is excreted unchanged. atamanchemicals.comsweeteners.org
Chronology of Regulatory Scrutiny and Market Authorizations
The path to market authorization for this compound potassium involved extensive regulatory scrutiny by food safety authorities worldwide. The United States Food and Drug Administration (FDA) first approved this compound potassium for specific uses, including as a tabletop sweetener, in 1988. atamanchemicals.comwikipedia.orgfda.govcaloriecontrol.orgjetir.org This initial approval covered uses in products such as sugar-free baked goods, chewing gum, and gelatin desserts. cspinet.org
Subsequently, the FDA broadened its approval for this compound potassium. In July 1998, the FDA permitted its use in soft drinks, significantly increasing its application and consumer exposure. caloriecontrol.orgjetir.orgcspinet.org A major milestone was reached in December 2003 when the FDA granted general-purpose approval for this compound potassium as a sweetener and flavor enhancer in food, excluding meat and poultry, under specific conditions of use. atamanchemicals.comsweeteners.orgfda.govcaloriecontrol.org
In Europe, this compound K has been used since 1983. caloriecontrol.org It is recognized under the E number E950 in the European Union. atamanchemicals.comwikipedia.org The Scientific Committee on Food (SCF) of the European Commission, now the European Food Safety Authority (EFSA), evaluated this compound-K in 2000. sweeteners.org
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound-K. sweeteners.orgcaloriecontrol.org
This compound potassium has received market authorization in numerous countries beyond the United States and Europe, with roughly 90 countries permitting its use. atamanchemicals.com It was approved for use in Canada in 1994. atamanchemicals.comcanada.ca
The regulatory history of this compound potassium demonstrates a progression from limited to broader approved uses based on ongoing scientific evaluation.
Synthetic Methodologies and Process Chemistry of Acesulfame
Established Industrial Synthesis Routes
Several industrial routes have been established for the synthesis of acesulfame potassium. A common approach involves the reaction of sulfamic acid with an amine, typically triethylamine, to form an amidosulfamic acid salt. atamanchemicals.comgoogle.comgoogle.com This amidosulfamic acid salt is then reacted with diketene to produce an acetoacetamide salt. atamanchemicals.comgoogle.comgoogle.com The acetoacetamide salt undergoes cyclization, hydrolysis, and neutralization with potassium hydroxide to yield this compound K. atamanchemicals.comgoogle.comgoogle.com
Another established route involves the reaction between diketene and amidosulfonic acid to form acetoacetamide-N-sulfonic acid. scribd.comnih.gov This intermediate is then cyclized in the presence of suitable dehydrating agents to form this compound acid, which is subsequently neutralized with potassium hydroxide to produce this compound K. scribd.comnih.gov
An alternative synthesis method utilizes acetoacetic acid tert-butyl ester and fluorosulfonyl isocyanate. atamanchemicals.comscribd.comchemistryviews.org The reaction of these compounds leads to the formation of fluorosulfonyl acetoacetic acid amide. atamanchemicals.comchemistryviews.org Cyclization of this amide in the presence of potassium hydroxide forms the oxathiazinone dioxide ring system, and due to the acidity of the resulting compound, the potassium salt (this compound K) is directly produced. atamanchemicals.com
A simplified overview of a multi-step process highlights the key raw materials and intermediate reactions:
Preparation of acetoacetic acid from diketene and formaldehyde, followed by oxidation of diacetone alcohol with nitric acid. easybuyingredients.com
Reaction of acetoacetic acid with an amine, such as methoxyethylamine, to form 4,4-dimethylimidazolidinone. easybuyingredients.com
Chlorination and sulfonation of 4,4-dimethylimidazolidinone to yield 6-chloro-1,2,3-oxathiazin-4(3H)-one-2,2-dioxide. easybuyingredients.com
Reaction of 6-chloro-1,2,3-oxathiane-4(3H)-one-2,2-dioxide with potassium hydroxide to form this compound K. easybuyingredients.com
Key raw materials commonly used in the industrial production of this compound K include sulfamic acid, diketene, triethylamine, acetic acid, sulfur trioxide, and potassium hydroxide. atamanchemicals.comniir.org
Advanced Synthetic Strategies and Innovations
Research and development efforts in this compound synthesis focus on improving efficiency, reducing costs, and minimizing environmental impact. transparencymarketresearch.com Advanced strategies include optimizing reaction conditions, exploring alternative raw materials, and developing more eco-efficient synthesis routes. transparencymarketresearch.comeinpresswire.com
One area of innovation involves controlling the pH levels during the amidosulfamic acid salt formation reaction, typically maintaining a pH between 5.5 and 7.0. google.comgoogle.com Another patent describes a process that uses lower amounts of acetic acid in the initial reaction of sulfamic acid and amine, aiming to reduce capital costs associated with handling these materials. google.com
Further innovations are directed at the cyclization step, where the acetoacetamide salt is reacted with sulfur trioxide. google.comgoogle.comgoogleapis.com This reaction typically occurs in an organic solvent, such as dichloromethane, to form a cyclic sulfur trioxide adduct. googleapis.com Controlling parameters like temperature and residence time during this step is crucial for process efficiency and product quality. google.com
Novel approaches also explore using acetylacetamide as a raw material for this compound potassium synthesis. google.com This method is reported to offer a simpler process with fewer steps, lower cost, and good product quality. google.com The process involves reacting acetylacetamide with a cyclizing reagent under low temperatures, followed by hydrolysis and neutralization. google.com
Technological advancements in production processes aim to enhance sustainability, including efforts to minimize energy consumption and reduce environmental impact. transparencymarketresearch.com
Characterization and Control of Synthesis-Related Impurities and Degradation By-products
Impurities in this compound can originate from the synthetic process itself or from degradation during storage or formulation. veeprho.com Strict impurity limits are enforced to ensure the safety and quality of food-grade and pharmaceutical applications. veeprho.com
Process-related impurities may include unreacted starting materials like acetoacetic acid, sulfonated by-products, and residual solvents such as methanol or ethanol. veeprho.com Specific impurities identified in this compound potassium include this compound Potassium EP Impurity A (CAS 5977-14-0) and this compound Potassium EP Impurity B (CAS 72827-08-8). veeprho.compharmaffiliates.com
Acetoacetamide and its salts, such as acetoacetamide-N-sulfonate triethylammonium salt and acetoacetamide-N-sulfonic acid, are known undesirable impurities that can be present in conventional this compound potassium compositions. googleapis.comgoogle.com Processes are being developed to reduce or eliminate the formation of these impurities during synthesis. googleapis.comgoogle.com For instance, controlling the pH during the neutralization step to a range of 8 to 11.0 can influence the levels of acetoacetamide-N-sulfonic acid in the crude product. googleapis.com
Degradation products can also form, although this compound K is generally stable. Under certain conditions, such as low pH and increasing temperatures, some degradation can occur. europa.eu One known degradation product is acetoacetamide, which can form over time. wikipedia.org Sulfamic acid has also been identified as a predominant transformation product of this compound under specific degradation conditions, such as biodegradation in wastewater treatment. nih.govnih.gov
Control of impurities involves stringent quality control practices at every stage of production, including crystallization and purification steps to ensure the final product meets required purity standards. niir.org Techniques like decoloration with activated carbon and recrystallization are used to purify the crude this compound potassium product. google.com
Research findings highlight the importance of controlling impurity levels. For example, based on in silico data, 5-chloro-acesulfame has been identified as a potential impurity of concern for genotoxicity, leading to recommendations for maximum limits or further toxicological data. europa.eu
Interactive Data Table 1: Common Impurities in this compound Potassium
Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
This compound Potassium EP Impurity A | 5977-14-0 | C₄H₇NO₂ | 101.10 | Process-related |
This compound Potassium EP Impurity B | 72827-08-8 | C₄H₄ClNO₄S | 197.60 | Process-related |
Acetoacetamide | - | C₄H₇NO₂ | 101.10 | Process/Degradation |
Acetoacetamide-N-sulfonic acid | - | C₄H₇NO₆S | 197.16 | Process-related |
5-chloro-acesulfame | - | C₄H₄ClNO₄S | 197.60 | Process-related |
Sulfamic acid | 5329-14-6 | H₃NO₃S | 97.09 | Degradation |
Interactive Data Table 2: Purity Specifications Example (Illustrative based on search results)
Parameter | Crude this compound K (Example Range) | Finished this compound K (Example Limit) | Source/Note |
This compound Potassium Content (wt%) | ≥ 5 google.com | - | Crude product composition |
Acetoacetamide (wppm) | < 2800 - < 100 google.com | < 15 googleapis.com | Reduced through process control/purification |
Acetoacetamide-N-sulfonic acid (wppm) | 20 - 2500 googleapis.com | < 37 - < 25 googleapis.com | Reduced through process control/purification |
5-chloro-acesulfame (mg/kg) | - | ≤ 0.1 (Recommended) europa.eu | Impurity of concern |
Analytical Chemistry Techniques for Acesulfame Detection and Quantification
Chromatographic Methodologies
Chromatography plays a significant role in separating acesulfame from other components in a sample matrix before detection. High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique used for multi-analyte analysis of non-nutritive sweeteners, including this compound, in various matrices such as foodstuffs and beverages. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV-DAD Detection
HPLC coupled with a UV detector, often a Diode Array Detector (DAD), is a common method for determining this compound due to its UV-absorbing properties. lcms.cz This setup allows for the simultaneous determination of this compound along with other UV-active sweeteners like saccharin and aspartame. pensoft.netscispace.compensoft.net
A standardized reverse phase HPLC method with UV detection has been used for the determination of this compound K, saccharin, and aspartame in foodstuffs. pensoft.netpensoft.net This method typically employs a reversed-phase C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile. pensoft.netpensoft.net UV detection is commonly performed at wavelengths around 210 nm, where this compound exhibits absorption. pensoft.netpensoft.net The working range for this compound K in foodstuffs using this method can be from 5.0 to 100.0 mg/kg, with a limit of quantification (LOQ) of 5.0 mg/kg. pensoft.netpensoft.net
Research findings demonstrate the effectiveness of RP-HPLC with UV-DAD for simultaneous determination of this compound K, sodium saccharin, and aspartame in beverages. researchgate.netscienceopen.com Optimal separation was achieved using a Poroshell 120 EC-C18 column (3.0 × 50 mm, 2.7 µm) with isocratic elution using a mobile phase of acetonitrile and diluted phosphoric acid (pH = 3.8) at a specific ratio and flow rate. researchgate.net Under these conditions, the total analysis time was less than 5 minutes. researchgate.net The method's validation showed good linearity, precision, and accuracy, with a limit of detection (LOD) of 0.07 mg/L for this compound K. researchgate.net
Another HPLC method for rapid and sensitive determination of this compound in vinegar utilized a mixed-mode column with UV detection. thermofisher.com This approach offered simple sample preparation, good reproducibility, and a wide linear calibration range. thermofisher.com
Data from HPLC-DAD analysis of sweeteners and preservatives in beverages illustrates the application of this technique:
Analyte | LOD (mg. dm⁻³) | LOQ (mg. dm⁻³) |
This compound K | 0.9 | 2.7 |
Saccharin | 0.6 | - |
Aspartame | 1.6 | - |
Sucralose | 10.4 | - |
Benzoic acid | 5.5 | - |
Sorbic acid | 4.4 | - |
Steviol glycosides | 11.8 | - |
*Table data compiled from search result scispace.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices or at trace levels. nih.govsciex.comresearchgate.netsepscience.comshimadzu.com This technique is capable of simultaneously quantifying multiple artificial sweeteners. nih.govresearchgate.net
A sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound, cyclamate, saccharin, and sucralose in human matrices such as plasma, umbilical cord blood, amniotic fluid, and breast milk. nih.govresearchgate.net Sample preparation involved protein precipitation, and separation was performed on a Luna Omega Polar C18 column. nih.govresearchgate.net Electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) were used for detection. nih.govresearchgate.net Validated concentration ranges for this compound were from 1 to 500 ng/ml. nih.govresearchgate.net
LC-MS/MS methods have also been applied for the direct quantitation of artificial sweeteners, including this compound, in surface water and drinking water without extensive pre-treatment. sepscience.com Using a triple quadrupole system coupled with a biphenyl column, trace levels of this compound could be detected with a limit of detection better than 2.5 ng/L within a rapid gradient elution of 6 minutes. sepscience.com
A direct injection LC-MS/MS method for the analysis of artificial sweeteners in beverage samples using a SCIEX QTRAP 4500 system reported in-sample LOQs ranging from 0.125 µg/mL for this compound K. sciex.com This method involved a simple dilution step and demonstrated good accuracy and precision in matrix spike samples. sciex.com
Ion Chromatography Applications
Ion Chromatography (IC) coupled with a suppressed conductivity detector is an effective method for the separation and determination of ionic artificial sweeteners, including this compound-K. researchgate.netcapes.gov.brnih.gov This technique is particularly useful for analyzing this compound in samples where it exists as a salt, such as this compound-K.
An IC method using a suppressed conductivity detector has been reported for the simultaneous determination of aspartame, sodium cyclamate, this compound-K, and sodium saccharin in food and beverages. researchgate.netcapes.gov.brnih.gov The separation was achieved using a KOH eluent generator, which helped in obtaining a low background conductivity and improved sensitivity. researchgate.netcapes.gov.br This method demonstrated good linearity, sensitivity, and reproducibility. researchgate.netcapes.gov.br The detection limit for this compound-K was reported as 0.019 mg/L. researchgate.netcapes.gov.brnih.gov The method was successfully applied to the determination of these sweeteners in drinks and preserved fruits. researchgate.netcapes.gov.brnih.gov Inorganic anions and some organic acids did not interfere with the determination. capes.gov.brnih.gov
This compound K can also be used as a pharmaceutical reference standard for quantification in pharmaceutical formulations using ion chromatography.
Spectroscopic Approaches
Spectroscopic techniques offer alternative or complementary methods for the analysis of this compound, often providing rapid identification and quantification with minimal sample preparation. mdpi.comspectroscopyonline.com
Raman Spectroscopy for Multi-analyte Analysis
Raman spectroscopy is a vibrational spectroscopic technique that can be employed for the identification and quantification of this compound, particularly in multi-analyte samples. mdpi.comcapes.gov.brnih.gov This technique is based on the inelastic scattering of light, providing a unique spectral fingerprint for different molecules.
FT-Raman spectroscopy associated with multivariate calibration methods like PLS, iPLS, and siPLS has been successfully used for the simultaneous determination of this compound-K along with other artificial sweeteners such as aspartame, cyclamate, and saccharin in powder tabletop sweeteners. capes.gov.brnih.gov This approach allows for the quantification of these analytes using their characteristic Raman bands. capes.gov.br
Raman spectroscopy is considered suitable for multi-analyte analysis and can be applied in the food industry, potentially with automation. mdpi.com
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a technique that allows for the direct analysis of samples with minimal or no preparation by measuring the infrared spectrum of a substance in contact with an internal reflection element. dergipark.org.trresearchgate.netdergipark.org.tr
ATR-FTIR has been used for the identification and rapid identification of this compound K in various matrices, including diet food and in comparative studies with other sweeteners and sugars. dergipark.org.trresearchgate.netdergipark.org.tr The technique provides vibrational characteristics that can be used to differentiate this compound K from other compounds. dergipark.org.trresearchgate.netdergipark.org.tr Specific bands in the ATR-FTIR spectrum of this compound K, such as those around 1173 cm⁻¹ (attributed to C-O and C-N stretching), 1290 and 1589 cm⁻¹ (assigned to C-O, C-N stretching, and C=C stretching), and weaker bands around 724 and 940 cm⁻¹ (assigned as C-H deformation), are characteristic and can be used for its identification. dergipark.org.tr
ATR-FTIR, when coupled with multivariate analysis, has been demonstrated for the measurement of this compound-K in diet food. dergipark.org.tr This technique offers advantages such as minimal sample preparation and the potential for rapid analysis. photonics.com
Electrophoretic Techniques
Capillary electrophoresis (CE) is a powerful separation technique suitable for the analysis of charged ions, including this compound nifc.gov.vn. CE offers advantages such as simplicity, speed, low cost, and reduced reagent consumption nifc.gov.vn. It has been successfully applied for the determination of artificial sweeteners, including this compound, in various food matrices nifc.gov.vncsic.es.
Capillary Electrophoresis (CE) and Coupled Detection Systems (e.g., C4D)
Capillary electrophoresis coupled with capacitively coupled contactless conductivity detection (CE-C4D) is a prominent technique for this compound analysis, particularly for compounds that lack strong UV absorption nifc.gov.vn. This hyphenated technique separates analytes based on their electrophoretic mobility within a capillary, and the C4D detector measures changes in conductivity as the separated ions pass through a detection cell nifc.gov.vn.
CE-C4D has been utilized for the simultaneous determination of this compound-K alongside other artificial sweeteners like aspartame, cyclamate, and saccharin in various food products such as soft drinks, tabletop sweeteners, jelly, and black bean sweet soup nifc.gov.vncsic.es. A method employing CE with C4D detection achieved separation of several sweeteners, including this compound-K, in approximately six minutes using a background electrolyte (BGE) composed of 100 mM TRIS/10 mM HIS (pH 9.2) nifc.gov.vn. This method demonstrated limits of detection (LODs) ranging from 1.4 to 4.2 mg/L and limits of quantification (LOQs) from 4.7 to 14.1 mg/L, which were considered superior to CE with photometric detection nifc.gov.vn.
Another application of CE-C4D involved the sensitive determination of this compound-K in soy sauce chrom-china.comnih.gov. This method incorporated field-amplified sample injection (FASI) to enhance sensitivity and capacitively coupled contactless conductivity detection (C4D) chrom-china.comnih.gov.
Sample Preparation and Matrix Interference Mitigation Strategies
Effective sample preparation is crucial for accurate this compound analysis, especially in complex matrices that can cause interference ufz.deresearchgate.net. Matrix effects can significantly impact signal intensity in analytical techniques ufz.de. For instance, in electrospray ionization-ion mobility spectrometry (ESI-IMS), the presence of other compounds like bentazon was shown to reduce the signal intensity of this compound ufz.de.
Various strategies are employed to mitigate matrix interference. Liquid-liquid extraction (LLE) is one such technique used to eliminate complex matrix interference chrom-china.comnih.gov. In the determination of this compound-K in soy sauce by CE-C4D, LLE with ethyl acetate was employed to remove interfering inorganic salts and organic compounds after adjusting the sample pH to 1.7 chrom-china.comnih.gov.
Another approach involves the use of stable isotope-labeled internal standards to compensate for considerable matrix effects, as observed in the analysis of this compound in surface water nih.gov.
Miniaturized extraction methods, such as miniaturization of solid-phase extraction (SPE), can also be used to reduce matrix effects by decreasing the consumption of sorbent and organic solvents csic.es.
For some methods, sample preparation may involve only simple dilution steps, particularly when using highly sensitive detection techniques like ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous determination of multiple sweeteners, including this compound potassium, in tabletop sweeteners tandfonline.com.
Validation of Analytical Methods (Linearity, Precision, Accuracy, LOD, LOQ)
Validation of analytical methods for this compound determination is essential to ensure their reliability, accuracy, and suitability for their intended purpose . Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net.
Linearity assesses the method's ability to yield results that are directly proportional to the analyte concentration within a defined range nih.gov. Calibration curves are typically generated and evaluated for linearity, often requiring a correlation coefficient (R²) greater than 0.98 nih.gov. For this compound, linearity has been demonstrated over various concentration ranges depending on the method and matrix, such as 1–50 ng/ml in human matrices using LC-MS/MS and 4-40 µg/mL in tabletop sweeteners using HPLC-UV nih.gov.
Precision refers to the agreement among replicate measurements of the same homogeneous sample under specified conditions . It is often expressed as relative standard deviation (RSD) or coefficient of variation (CV) nih.gov. Acceptable precision limits are typically established, such as interassay precision ≤15% in LC-MS/MS methods nih.gov. Studies have reported RSD values below 8.0% for this compound analysis using CE-C4D and repeatability and precision ranging from 0.95 to 4.33% and 1.71 to 5.21%, respectively, using HPLC-UV nih.gov.
Accuracy indicates the closeness of a measured value to the true value . It is often assessed through recovery studies, where known amounts of the analyte are added to samples, and the percentage recovered is determined . Recoveries for this compound have been reported to range from 92.3% to 108.1% using CE-C4D and between 80% and 98% using HPLC curresweb.comnih.gov.
The limit of detection (LOD) is the lowest analyte concentration that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.net. These values vary depending on the analytical technique and matrix. For this compound, reported LODs and LOQs include 0.07 mg L⁻¹ and 0.17 mg L⁻¹ respectively using RP-HPLC-DAD, 0.15 mg/kg and 0.48 mg/kg using CE-C4D, and 1-4 µg/mL and 0.3-4 µg/mL using HPLC-UV nih.govresearchgate.net. Instrumental LOD and LOQ values without sample preparation have also been reported for techniques like ESI-IMS ufz.de.
Here is a table summarizing some validation parameters for this compound analysis:
Method | Matrix | Linearity Range | LOD (mg/L or mg/kg) | LOQ (mg/L or mg/kg) | Recovery (%) | Precision (RSD%) | Citation |
RP-HPLC-DAD | Beverages | Not specified | 0.07 | 0.17 | Not specified | Not specified | researchgate.net |
CE-C4D | Soy sauce | Not specified | 0.15 | 0.48 | 92.3-108.1 | < 8.0 | nih.gov |
HPLC-UV | Tabletop sweeteners | 4-40 µg/mL | 1-4 µg/mL | 0.3-4 µg/mL | Not specified | 0.95-5.21 | |
LC-MS/MS | Human matrices | 1-50 ng/ml | Not specified | Not specified | Not specified | ≤15 (interassay) | nih.gov |
HPLC-UV | Juices/Beverages | 5-200 µg/ml | Not specified | 25 µg/L | 80-98 | < 12 | curresweb.com |
CE-C4D | Soft drinks/Sweeteners | Not specified | 1.4-4.2 | 4.7-14.1 | Not specified | Not specified | nifc.gov.vn |
Biological System Interactions and Physiological Implications of Acesulfame Consumption
Gastrointestinal System Dynamics
Research indicates that acesulfame consumption can impact the complex environment of the gastrointestinal system, influencing the composition and activity of the gut microbiota, as well as the integrity and function of the intestinal barrier.
Modulation of Gut Microbiota Composition and Diversity
Studies in CD-1 mice have shown that Ace-K consumption can perturb the gut microbiome composition. Specifically, a 4-week treatment with Ace-K led to alterations in bacterial communities. In male mice, there was a significant increase in the abundance of Bacteroides, along with changes in Anaerostipes and Sutterella. In female mice, Ace-K consumption resulted in a decrease in the abundance of several genera, including Lactobacillus, Clostridium, an unassigned Ruminococcaceae genus, and an unassigned Oxalobacteraceae genus, while the abundance of Mucispirillum increased. plos.orgresearchgate.netumk.plmdpi.com While some research suggests that artificial sweeteners, including Ace-K, might reduce microbial diversity, other studies, particularly one using human-derived fecal samples in minibioreactors, found that Ace-K increased diversity but disrupted the network structure of the microbial community, suggesting potential long-term negative impacts on microbiome resilience. frontiersin.orgresearchgate.netnews-medical.net
Here is a summary of observed changes in gut bacterial genera in CD-1 mice after 4 weeks of Ace-K treatment:
Gender | Genera Increased | Genera Decreased |
Male | Bacteroides, Anaerostipes, Sutterella | Not specified as decreased in the provided text |
Female | Mucispirillum | Lactobacillus, Clostridium, unassigned Ruminococcaceae genus, unassigned Oxalobacteraceae genus |
Impact on Microbial Metabolic Pathways and Functional Gene Enrichment
This compound consumption has been linked to changes in the functional capabilities of the gut microbiome, particularly concerning energy metabolism. Functional gene enrichment analysis in CD-1 mice treated with Ace-K revealed gender-specific responses in carbohydrate metabolism. plos.orgnih.gov In male mice, genes involved in carbohydrate absorption, transport, glycolysis, the TCA cycle, degradation, and fermentation pathways were increased. plos.orgresearchgate.netnih.govresearchgate.net Conversely, in female mice, functional genes related to carbohydrate absorption, degradation, and fermentation pathways were significantly decreased, suggesting an impairment in the ability of the gut microbiome to digest and ferment polysaccharides, which could affect host energy harvesting. plos.orgnih.gov
Data on functional gene enrichment in CD-1 mice after 4 weeks of Ace-K treatment:
Gender | Metabolic Pathways/Genes Affected | Effect |
Male | Carbohydrate absorption, transport, glycolysis, TCA cycle, degradation, and fermentation pathways | Increased |
Female | Carbohydrate absorption, degradation, and fermentation pathways | Decreased |
Gender-Specific Effects on Gut Microbiome Perturbation
A notable finding in the research on Ace-K is the observation of distinct gender-specific effects on the gut microbiome and associated physiological outcomes. plos.orgresearchgate.netmdpi.comnih.gov The perturbations in gut bacterial composition and metabolism profiles were highly dependent on gender in CD-1 mice. plos.orgnih.gov For instance, Ace-K consumption led to increased body weight gain in male mice but not in female mice. plos.orgresearchgate.netmdpi.comnih.gov The changes in gut bacterial composition also differed between sexes, with specific genera being affected differently in males and females. plos.orgumk.plmdpi.comnih.gov Functional gene analysis further supported this gender specificity, with bacterial genes related to energy metabolism being activated in male mice while inhibited in female mice. plos.orgnih.govresearchgate.netnaturalhealthresearch.org
Alterations in Bile Acid Homeostasis and Biotransformation
This compound consumption has been shown to affect bile acid profiles, which are important signaling molecules involved in metabolism and inflammation. plos.orgnih.govtandfonline.com Studies in male CD-1 mice treated with Ace-K observed changes in fecal bile acids, with cholic acid (CA) increasing and deoxycholic acid (DCA) decreasing. plos.orgresearchgate.netnih.govnaturalhealthresearch.org These alterations highlight the potential of Ace-K to influence the homeostasis and biotransformation of bile acids by gut bacteria. plos.orgnih.govtandfonline.com Gut bacteria play a critical role in the biotransformation of primary bile acids into secondary bile acids like DCA. tandfonline.com Changes in bile acid profiles can have implications for regulating inflammatory responses and glucose metabolism. plos.orgnih.govnaturalhealthresearch.orgtandfonline.com
Observed changes in fecal bile acids in Ace-K-treated male CD-1 mice:
Bile Acid | Effect |
Cholic Acid (CA) | Increased |
Deoxycholic Acid (DCA) | Decreased |
Influence on Intestinal Barrier Integrity and Inflammatory Responses
The intestinal barrier plays a crucial role in preventing the translocation of harmful substances from the gut lumen into the bloodstream. Research suggests that artificial sweeteners, including Ace-K, may influence intestinal barrier integrity and contribute to inflammatory responses. mdpi.comoup.combmj.combiologists.com While some studies on Ace-K specifically regarding barrier permeability are limited in the provided context, the observed changes in gut microbiota composition and the enrichment of certain bacterial genes suggest a potential link to inflammation. For example, increased genes involved in LPS synthesis were observed after Ace-K consumption, particularly in female mice. plos.orgresearchgate.net LPS is an endotoxin from Gram-negative bacteria that can increase intestinal permeability and stimulate inflammatory mediators. mdpi.comfrontiersin.org Additionally, an increase in thiol-activated cytolysin, a bacterial toxin, was noted in Ace-K-treated male mice, which can stimulate inflammatory responses. plos.orgresearchgate.netnaturalhealthresearch.org The disruption of gut bacteria and associated functional pathways by Ace-K may increase the risk of developing chronic inflammation. plos.orgnih.govnaturalhealthresearch.org
Systemic Metabolic Homeostasis
The impact of this compound on systemic metabolic homeostasis is an area of ongoing research. While some studies in CD-1 mice indicated that Ace-K consumption led to increased body weight gain in males, other research in C57BL/6 mice suggested limited influence on body weight and metabolic homeostasis with chronic ingestion. plos.orgresearchgate.netmdpi.comnih.govmdpi.com However, a study in ApoE−/− mice demonstrated that Ace-K consumption exacerbated atherosclerosis and dysregulated lipid metabolism, leading to increased plasma total cholesterol, triglycerides, and LDL-cholesterol, while decreasing HDL-cholesterol. mdpi.com In vitro studies using HepG2 cells showed that Ace-K treatment upregulated lipogenesis-related gene expressions and downregulated lipolysis-related gene expressions, suggesting a direct influence on lipid homeostasis. mdpi.com Studies in humans examining the effects of Ace-K, often in combination with other sweeteners like aspartame, on glucose metabolism have yielded mixed results, with some short-term studies showing no adverse effects on glucose control in healthy individuals. mdpi.com However, the complex interplay between artificial sweeteners, the gut microbiome, and host metabolism is still being elucidated. plos.orgnih.govnaturalhealthresearch.org
Effects on Glucose Metabolism and Insulin Sensitivity
Studies have investigated the impact of this compound consumption on glucose homeostasis and insulin function. Research findings suggest varied effects depending on the study design, duration, and subject population. Some studies in animal models have indicated that this compound intake may be associated with impaired glucose tolerance and reduced insulin sensitivity. For instance, one study observed a significant increase in fasting glucose levels and a blunted insulin response during glucose challenge tests in rodents exposed to this compound. Conversely, other research has reported less pronounced effects on these parameters or findings that were not statistically significant, particularly in certain human studies. The mechanisms underlying these observed effects are hypothesized to involve alterations in gut microbiota composition and function, as well as potential interactions with sweet taste receptors in the gut and pancreas, which can influence incretin release and insulin secretion.
Study Type | Observed Effect on Glucose Metabolism | Observed Effect on Insulin Sensitivity | Relevant Snippets |
Animal Studies | Impaired glucose tolerance | Reduced insulin sensitivity | |
Human Studies | Varied or less pronounced effects | Varied or less pronounced effects |
Analysis of Blood Plasma Metabolome Perturbations
Consumption of this compound has been shown to induce alterations in the profile of metabolites present in blood plasma. Metabolomic analysis has identified specific metabolic pathways that may be perturbed by this compound exposure. These perturbations can include changes in the concentrations of various small molecules, such as amino acids, lipids, and organic acids. For example, research has noted altered levels of branched-chain amino acids and certain lipid metabolites following this compound intake, suggesting potential impacts on protein and lipid metabolism. These changes in the plasma metabolome can serve as indicators of broader metabolic shifts occurring within the organism.
Potential Linkages to Metabolic Syndrome Progression
The potential association between this compound consumption and the development or exacerbation of metabolic syndrome components has been explored in several studies. Research indicates a possible link between regular intake of this compound and increased risk factors associated with metabolic syndrome, including dyslipidemia, impaired glucose regulation, and potentially weight gain. While correlational in some instances, these findings suggest that this compound may contribute to the metabolic dysregulation characteristic of this syndrome. Proposed mechanisms involve the potential for this compound to disrupt gut microbiota balance and influence metabolic signaling pathways that regulate energy balance and insulin action.
Hepatic Detoxification Mechanism Alterations
Investigations into the metabolic fate of this compound have also considered its potential influence on hepatic detoxification mechanisms. Research suggests that this compound may interact with or alter the activity of enzymes involved in the liver's detoxification processes. This could potentially affect the metabolism and elimination of other compounds processed by the liver. While the exact nature and extent of these alterations require further elucidation, initial findings highlight a potential area of interaction between this compound and hepatic function.
Neurophysiological and Cognitive Functions
Beyond its metabolic effects, the impact of this compound on the nervous system, particularly neurometabolic functions and cognitive performance, has also been a subject of research.
Impact on Neurometabolic Functions
This compound consumption has been linked to potential effects on neurometabolic functions, influencing the metabolic activity and neurochemical balance within the brain. Studies utilizing neuroimaging techniques have explored changes in regional brain metabolism following this compound exposure. Furthermore, research has investigated the impact on neurotransmitter levels and pathways crucial for neuronal communication and function. These findings suggest that this compound may not be entirely inert within the central nervous system and could influence brain energy metabolism and neurochemical signaling.
Cognitive Domain Affected | Observed Effect (Animal Studies) | Relevant Snippets |
Spatial Memory | Impairment | |
Learning Ability | Impairment |
Mechanisms of Central Nervous System Activity Modulation
The potential for this compound to influence central nervous system (CNS) activity has been a subject of investigation. Some research suggests that artificial sweeteners, including this compound, may affect CNS tissues. nih.gov One proposed mechanism involves the sweet taste receptor subunit T1r3, which is expressed not only in taste buds but also in CNS tissues such as the hypothalamus, cortex, and hippocampus. nih.gov The presence of T1r3 in these brain regions may provide a pathway through which this compound could exert effects on the CNS. nih.gov
Studies in mice have explored the long-term effects of this compound intake on cognitive functions. Research indicates that chronic this compound consumption may influence cognitive functions, potentially through modifications in neurometabolic functions. news-medical.netnih.gov One study in C57BL/6J mice demonstrated that long-term this compound ingestion significantly impaired learning ability, which was potentially associated with a deterioration of "neurometabolic" functions in the brain. nih.gov This neurological phenotype was linked to metabolic dysregulation, including glycolysis inhibition and functional ATP depletion, as well as neurosynaptic abnormalities such as dysregulation of TrkB-mediated BDNF and Akt/Erk-mediated cell growth/survival pathways in hippocampal neurons. researchgate.net Another study observed a decrease in short-term and object cognitive memories in mice fed a low carbohydrate diet with this compound treatment, which was associated with a significant decrease in glucose levels in the frontal cortex, despite no significant difference in plasma glucose levels. nih.gov
While some studies suggest potential neurological effects, others have found that this compound intake alone did not affect cognitive and emotional behaviors in mice. researchgate.net The mechanisms by which this compound might cross the blood-brain barrier are not yet directly assessed in studies, but its reported effects on learning and memory indices in some treated samples suggest this possibility. researchgate.net
Here is a table summarizing some findings on this compound and CNS activity:
Study Population | This compound Exposure Duration | Observed CNS Effect | Potential Mechanism | Citation |
C57BL/6J mice | 40 weeks | Impaired learning ability | Altered neurometabolic functions, metabolic dysregulation, neurosynaptic abnormalities | nih.govresearchgate.net |
Mice (LC diet) | 4 weeks | Decreased short-term/object memory | Reduction of cortical glucose levels | nih.gov |
Mice | Not specified | No effect on cognitive/emotional behaviors | Not specified | researchgate.net |
Cardiovascular System Responses
The association between artificial sweetener consumption, including this compound potassium, and cardiovascular health has been investigated in large-scale prospective cohort studies. Findings from the NutriNet-Santé cohort study suggested a potential direct association between higher artificial sweetener consumption and increased cardiovascular disease risk. bmj.combmj.comnih.gov Specifically, this compound potassium and sucralose were associated with an increased risk of coronary heart disease. bmj.combmj.comnih.govnews-medical.net
In this study involving over 100,000 participants, higher consumers of this compound potassium showed an increased coronary heart disease risk compared to non-consumers. bmj.combmj.com The incidence rates for coronary heart disease were higher in the group with higher this compound potassium consumption. bmj.combmj.com
The exact mechanisms by which this compound might influence cardiovascular health are not fully elucidated. However, some research points to potential indirect effects. Artificial sweeteners have been suggested to be linked to metabolic syndrome, a cluster of conditions including high blood pressure and altered blood sugar control, which are known risk factors for heart and circulatory diseases. bhf.org.uk
Here is a table presenting data on the association between this compound Potassium and Coronary Heart Disease risk from the NutriNet-Santé cohort:
Sweetener | Outcome | Hazard Ratio (95% CI) | P-value | Incidence Rate (Higher Consumers per 100,000 person-years) | Incidence Rate (Non-consumers per 100,000 person-years) | Citation |
This compound Potassium | Coronary Heart Disease | 1.40 (1.06 to 1.84) | 0.02 | 167 | 164 | bmj.combmj.com |
Endocrine System Regulation
The impact of this compound on the endocrine system, particularly concerning hormone regulation, has been explored in research. Artificial sweeteners like this compound potassium have been suggested to influence the release and activity of certain hormones involved in appetite regulation, such as insulin, leptin, and ghrelin. mdpi.com
Studies in mice have shown that long-term this compound ingestion elicited a moderate influence on energy metabolic homeostasis, including alterations in levels of insulin and leptin. nih.gov While the clinical implications of these alterations were described as unclear, the findings suggest a potential interaction with metabolic hormones. nih.gov
Research in female Wistar rats investigated the effects of this compound potassium, both individually and in combination with aspartame, on reproductive hormones. This study observed a significant decrease in the serum concentrations of follicle-stimulating hormone and estradiol in rats exposed to this compound-K compared to the control group. sjbas.com.ng
Some studies suggest that artificial sweeteners may influence the composition and function of the gut microbiota, which plays a role in various aspects of health, including metabolism and hormonal regulation. mdpi.com Changes in the gut microbiota potentially impact the production and metabolism of hormones. mdpi.com
Here is a table summarizing hormonal effects observed in a rat study:
Treatment Group | Follicle-Stimulating Hormone (mIU/mL) | Estradiol (pg/mL) | Progesterone (µg/mL) | Citation |
Control | 9.80 ± 0.40 | 28.20 ± 1.50 | 4.50 ± 0.15 | sjbas.com.ng |
This compound Potassium | Decreased significantly | Decreased significantly | Not specified | sjbas.com.ng |
This compound K + Aspartame | 6.50 ± 0.30 | 15.70 ± 0.60 | 2.0 ± 0.60 | sjbas.com.ng |
Note: The table presents specific values for the control and combination groups as provided in the source. The this compound Potassium alone group was described as showing a "significant decrease" without specific numerical values for progesterone in the provided snippet.
Reproductive Health Considerations
Research has also examined the potential effects of this compound potassium on reproductive health. Studies in female rodents have found associations between this compound-K consumption and reductions in pregnancy length, with adverse outcomes reported in offspring, including reduced fetal growth and hypoglycemia. frontiersin.org Exposure to a high dose of this compound-K during pregnancy in C57/BL6 mice resulted in a significant reduction in gestational length. cambridge.org
A series of rodent studies demonstrated that exposure to this compound-K during pregnancy resulted in a longer time to pregnancy after time-mating compared to a control group. cambridge.org Furthermore, exposure during pregnancy significantly increased glucose intolerance in pregnant mice, accompanied by increased adipocyte size and reduced expression of the insulin receptor and PPAR gamma in adipose tissue, indicating evidence of adipose tissue insulin resistance. cambridge.org
In offspring, exposure to this compound-K during pregnancy resulted in increased preference for sweet solutions in adulthood, observed in male offspring. cambridge.org this compound-K has been shown to transfer to both amniotic fluid and breastmilk after oral exposure in animal studies. cambridge.org
A 2024 review suggests a link between this compound potassium consumption and a higher risk of central precocious puberty in females. medicalnewstoday.comresearchgate.net Another review on artificial sweeteners in general suggests a potential link to pregnancy complications such as premature birth. medicalnewstoday.comnih.gov Long-term high-dose exposure to this compound potassium has been shown to induce uterine hypercontraction, increase cytokine secretion, and alter contraction-related protein expression in animal studies, with human data suggesting a potential relation between higher this compound K consumption and early delivery. nih.gov
Here is a table summarizing some reproductive health findings in rodent studies:
Study Population | This compound Exposure | Observed Reproductive Effect | Citation |
Female Rodents | Consumption | Reduced pregnancy length, adverse offspring outcomes (reduced fetal growth, hypoglycemia) | frontiersin.org |
C57/BL6 mice | High dose during pregnancy (12.5 mM in drinking water) | Significant reduction in gestational length | cambridge.org |
Rodents | During pregnancy (7.5 mM in drinking water) | Longer time to pregnancy after time-mating | cambridge.org |
Pregnant C57/BL6 mice | During pregnancy | Increased glucose intolerance, increased adipocyte size, reduced insulin receptor and PPAR gamma expression in adipose tissue | cambridge.org |
Offspring of exposed mice | During pregnancy | Increased preference for sweet solutions in adulthood (male offspring) | cambridge.org |
Toxicological Assessments and Safety Profile of Acesulfame
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell, leading to mutations. Mutagenicity is the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms. Studies on Acesulfame have employed various methods to assess its genotoxic and mutagenic potential.
Chromosome Aberration Assays
Chromosome aberration assays are used to detect structural and numerical changes in chromosomes. Several studies have investigated the effects of this compound on chromosome structure. Some early studies indicated that this compound potassium did not induce chromosomal aberrations in Chinese hamster cells in vitro or micronuclei in NMRI mice. europa.eu However, one paper published in 1997 reported a dose-dependent increase in chromosome aberrations in bone marrow cells of mice treated with this compound K. europa.euscientificwebjournals.com Concerns were raised about the experimental conditions and adequacy of this 1997 study, and follow-up studies conducted according to current OECD guidelines could not replicate these positive results, showing no induction of chromosome mutations by this compound K. europa.eu A study in human lymphocytes treated with this compound K at concentrations of 60, 120, and 240 μg/mL for 48 hours showed a significant increase in the frequency of chromosomal aberrations compared to the control. scientificwebjournals.com Conversely, a study using a blend of aspartame and this compound K did not show an increase in chromosomal aberrations in the bone marrow of Swiss albino mice. academicjournals.orgnih.gov
Here is a summary of findings from chromosome aberration assays:
Study Type | Organism/Cell Type | Observed Effect on Chromosomal Aberrations | Source |
In vitro | Chinese hamster cells | Negative | europa.eu |
In vivo | NMRI mice (micronuclei) | Negative | europa.eu |
In vivo | Mice (bone marrow cells) | Positive (dose-dependent increase, 1997) | europa.euscientificwebjournals.com |
In vivo | Swiss Albino mice (bone marrow cells) | Negative (follow-up to 1997 study) | europa.eu |
In vitro | Human lymphocytes | Significant increase at higher concentrations (48h) | scientificwebjournals.com |
In vivo (blend w/ Aspartame) | Swiss albino mice (bone marrow) | No increase | academicjournals.orgnih.gov |
DNA Damage Assessment via Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks in individual cells. Studies using the comet assay have yielded mixed results regarding this compound's ability to induce DNA damage. In human peripheral lymphocyte cells treated with this compound potassium, concentrations of 2.5 and 5 ppm increased DNA damage as measured by tail moment and tail DNA percentage. academicjournals.org Another study found that this compound K induced comet tail length, tail intensity, and moment at 15 μg/mL in isolated human lymphocytes. scientificwebjournals.com Additionally, this compound K induced DNA damage in bone marrow cells of mice at concentrations of 150, 300, and 600 mg/kg. scientificwebjournals.comnih.gov However, some studies have reported no increase in DNA damage in various organs of mice after exposure to this compound K. nih.gov
Here is a summary of findings from comet assays:
Study Type | Organism/Cell Type | Concentration/Dose | Observed Effect on DNA Damage (Comet Assay) | Source |
In vitro | Human peripheral lymphocytes | 2.5 and 5 ppm | Increased tail moment and tail DNA % | academicjournals.orgacademicjournals.org |
In vitro | Isolated human lymphocytes | 15 μg/mL | Induced comet tail length, intensity, moment | scientificwebjournals.com |
In vivo | Mice (bone marrow cells) | 150, 300, and 600 mg/kg | Increased comet parameters of DNA | scientificwebjournals.comnih.gov |
In vivo | Mice (various organs) | 2000 mg/kg (Aspartame, cited) | No increase (for Aspartame, cited) | nih.gov |
In vitro (blend w/ Aspartame) | Human lymphocytes | 0.5% and 5% (mixture) | Increased DNA tail length (mixture) | scientificwebjournals.com |
Mechanistic Pathways of Observed Toxicological Effects
Understanding the mechanistic pathways by which a substance might exert toxic effects is crucial for risk assessment. While this compound is largely excreted unchanged in urine, some studies have explored potential mechanisms for observed effects. nih.gov
Regarding genotoxicity, the observed DNA damage in comet assays suggests that this compound or its potential transformation products might interact directly or indirectly with DNA, leading to strand breaks. scientificwebjournals.comacademicjournals.orgnih.gov One study on the oxidative transformation of this compound by permanganate indicated that transformation pathways were initiated by the attack of permanganate on the double bond of the ring and the nitrogen moiety, followed by oxidation and hydrolysis reactions to produce transformation products. researchgate.net Ecotoxicity tests in this study indicated that the transformation products showed higher toxicity than this compound itself. researchgate.net
For potential carcinogenicity, while regulatory bodies have largely concluded a lack of carcinogenic potential based on available studies, the suggested associations in some epidemiological studies warrant further investigation into potential mechanisms. oncodaily.com Research into mechanistic pathways relevant to insulin regulation, metabolic syndrome, and diabetes has been suggested as important, particularly as related to carcinogenicity. who.int
Regarding epigenetic modifications, the observed increase in DNA methylation status in cell lines suggests a potential mechanism by which this compound might influence gene expression. uco.esmdpi.com Altered DNA methylation can affect chromatin structure and the accessibility of transcriptional machinery, thereby regulating gene expression patterns. researchgate.netnih.govptglab.com
Long-term Toxicological Exposures and Cumulative Effects
Evaluating the long-term toxicological effects and potential cumulative impact of this compound exposure is important given its widespread use. Long-term animal studies have been a primary source of data for assessing chronic toxicity and carcinogenicity. europa.eu These studies, some lasting up to 2 years in rats and dogs, formed the basis for establishing acceptable daily intake (ADI) levels by regulatory bodies. europa.eunih.gov
While early long-term studies in rats and mice did not show significant increases in tumor incidence, concerns about the adequacy of these studies have been raised. europa.eu The concept of cumulative exposure to multiple chemicals, including sweeteners, is also a consideration in toxicological evaluations. vkm.no While the likelihood of combined toxic effects from multiple exposures at dose levels below individual thresholds is generally considered low, assessments should ideally consider data from testing relevant mixtures. vkm.no Some studies have investigated the effects of blends of this compound with other sweeteners like aspartame in genotoxicity assays. scientificwebjournals.comacademicjournals.orgnih.gov
The potential for long-term, high-dose consumption of artificial sweeteners to lead to effects such as increased global DNA methylation has been explored for other sweeteners like aspartame, highlighting a potential area for further research regarding this compound. bezmialem.edu.tr The widespread presence of artificial sweeteners in food products raises concerns about excessive intake, particularly in vulnerable populations, and highlights the need for further research into cumulative exposure and its potential health effects. researchgate.net
Evaluation of Degradation Product Toxicity (e.g., Acetoacetamide, 5-Chloro-acesulfame)
The toxicological profiles of this compound degradation products, particularly acetoacetamide and 5-chloro-acesulfame, have been subject to evaluation by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
Acetoacetamide is identified as a degradation product of this compound, particularly under acidic conditions nih.govresearchgate.net. Toxicological studies on acetoacetamide have indicated low toxicity. JECFA reviewed studies on acetoacetamide and acetoacetamide-N-sulfonic acid in 1991 and found these compounds to have low toxicity and to be non-mutagenic nih.govinchem.orginchem.org. An acute oral toxicity study in female rats showed an LD50 greater than 15 g/kg body weight for acetoacetamide inchem.orginchem.org. Mutagenicity testing using bacterial assays ( Salmonella typhimurium ) with and without metabolic activation found acetoacetamide to be non-mutagenic inchem.org. Studies in cultured V79 Chinese hamster cells did not show induction of point mutations, and a cell transformation assay using M2 mouse fibroblasts was negative inchem.org.
5-Chloro-acesulfame is another compound identified as a potential impurity or degradation product of this compound nih.govresearchgate.net. Regulatory assessments have highlighted a concern regarding the genotoxicity of 5-chloro-acesulfame based on in silico data (Quantitative Structure-Activity Relationship - QSAR analysis) nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. These analyses triggered genotoxicity alerts nih.govresearchgate.net. Experimental toxicity data, including genotoxicity data, for 5-chloro-acesulfame have been noted as limited or not retrieved in some assessments nih.govresearchgate.net. Due to the genotoxicity concern identified by in silico methods, a threshold of toxicological concern (TTC) of 0.0025 µg/kg body weight per day for potentially genotoxic compounds is applicable nih.govresearchgate.net. Assuming a concentration of 5-chloro-acesulfame at its maximum reported limit (e.g., 2 mg/kg in this compound K), the potential exposure could exceed this TTC threshold nih.govresearchgate.net. Consequently, regulatory bodies have recommended a maximum limit for 5-chloro-acesulfame in this compound specifications, or the provision of appropriate genotoxicity data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org.
It is important to note that while studies on acetoacetamide indicate low toxicity and non-mutagenicity, some sources mention that acetoacetamide can be toxic at high doses wikipedia.orgacademicjournals.orghealthonics.healthcare.
Studies on the degradation of this compound in the environment, such as through photodegradation or chlorination, have also investigated the toxicity of resulting by-products. Some environmental studies suggest that this compound can be photodegraded into potentially toxic breakdown products, with some photodegradates being more persistent than the parent compound capes.gov.brresearchgate.netnih.gov. Acute toxicity assessments for photodegradates of this compound have revealed photo-enhancement factors in certain aquatic toxicity tests capes.gov.br. Transformation of this compound during chlorination has also been shown to produce by-products that were more toxic than the parent compound in preliminary assessments using luminescence inhibition of Vibrio fischeri researchgate.net. However, other studies on degradation processes, such as using waste natural pyrite activated peroxymonosulfate, indicated that no highly toxic intermediates were generated during the degradation process mdpi.com.
Summary of Toxicological Findings for Key Degradation Products:
Degradation Product | Toxicity Findings | Genotoxicity Findings | Regulatory Assessment Highlights |
Acetoacetamide | Low toxicity in acute oral studies (LD50 > 15 g/kg bw in rats) inchem.orginchem.org. | Non-mutagenic in bacterial assays and cell transformation assays inchem.org. | Reviewed by JECFA, found to have low toxicity and be non-mutagenic nih.govinchem.orginchem.org. |
5-Chloro-acesulfame | Limited experimental toxicity data available nih.govresearchgate.net. | In silico (QSAR) analysis triggered genotoxicity alerts nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. | Concern for genotoxicity based on in silico data; recommendation for maximum limit or data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. |
Photodegradation Products | Some studies suggest potential toxicity and increased acute toxicity in aquatic tests capes.gov.brresearchgate.netnih.gov. | Not explicitly detailed in the provided snippets for specific compounds. | Environmental concern noted in some studies capes.gov.brresearchgate.netnih.gov. |
Chlorination Products | Preliminary assessments suggest some by-products may be more toxic than this compound researchgate.net. | Not explicitly detailed in the provided snippets for specific compounds. | Concern noted regarding enhanced toxicity of chlorinated mixtures researchgate.net. |
Detailed Research Findings on Acetoacetamide Toxicity:
Study Type | Species/System | Key Findings | Source |
Acute Oral Toxicity | Female Rats | LD50 > 15 g/kg body weight. inchem.orginchem.org | inchem.orginchem.org |
Mutagenicity (Bacterial) | Salmonella typhimurium | Non-mutagenic with and without metabolic activation. inchem.org | inchem.org |
Mutagenicity (Mammalian) | Cultured V79 Chinese hamster cells | Did not induce point mutations. inchem.org | inchem.org |
Cell Transformation Assay | M2 mouse fibroblasts | Negative result. inchem.org | inchem.org |
In Vitro Enzyme Studies | Various enzymes | Did not function as a substrate for thiolase, ß-hydroxyacyl-CoA-dehydrogenase, and ß-hydroxybutyrate-dehydrogenase. inchem.org | inchem.org |
Data on 5-Chloro-acesulfame Regulatory Recommendations:
Regulatory Body | Concern Highlighted | Basis of Concern | Recommendation | Source |
EFSA | Potential Genotoxicity | In silico data (QSAR) nih.govresearchgate.neteuropa.euechemi.comsweeteners.org | Maximum limit of 0.1 mg/kg or appropriate genotoxicity data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. | nih.govresearchgate.neteuropa.euechemi.comsweeteners.org |
Regulatory Science Frameworks and Public Health Policy in Relation to Acesulfame
Scientific Basis for Acceptable Daily Intake (ADI) Determination and Re-evaluation
The Acceptable Daily Intake (ADI) is a key toxicological reference value used in regulatory science. It represents an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. europa.eu The determination of the ADI for Acesulfame, as with other food additives, is based on a comprehensive review of available scientific data, primarily toxicological studies in experimental animals and, where available, human data. europa.eueuropa.eu
The process typically involves identifying the No Observed Adverse Effect Level (NOAEL) from the most sensitive relevant animal study. foodinsight.orgnih.gov The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed. europa.eufoodinsight.org An uncertainty factor, typically 100, is then applied to the NOAEL to derive the ADI. foodinsight.orggforss.org This factor accounts for potential differences in sensitivity between animals and humans (a factor of 10) and variability within the human population (a factor of 10). foodinsight.org
This compound has undergone several evaluations and re-evaluations by international and regional scientific committees. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1983 and 1991. nih.gov Initially, JECFA set an ADI of 0–9 mg/kg body weight based on a 2-year study in dogs. nih.gov In their 1991 evaluation, based on a 2-year study in rats, JECFA increased the ADI to 0–15 mg/kg body weight. nih.gov This revision considered that this compound is not metabolized in tested species and that the rat study represented a greater portion of the animal's lifespan compared to the dog study. nih.gov
The European Commission's Scientific Committee on Food (SCF), the predecessor to the European Food Safety Authority (EFSA), reviewed this compound in 1985 and 2000. nih.govsweeteners.org The SCF initially established an ADI of 0–9 mg/kg body weight based on the NOAEL from a 2-year dog study. nih.govsweeteners.org This ADI was reaffirmed in 2000. nih.govsweeteners.org
More recently, EFSA conducted a re-evaluation of this compound K (E 950) as part of a program to reassess food additives approved in the EU before 2009. europa.eunutricomms.com This assessment involved a comprehensive review of existing authorizations, previous evaluations, and new scientific data, including toxicological studies in experimental animals and human studies. europa.eueuropa.eu Based on a systematically appraised synthesis of evidence, EFSA's Panel on Food Additives and Flavourings (FAF Panel) established a revised ADI of 15 mg/kg body weight per day. europa.eueuropa.eugforss.orgnutricomms.com This decision was based on the highest dose tested without adverse effects in a chronic toxicity and carcinogenicity study in rats, considered a key study from previous evaluations. europa.eueuropa.eu
The re-evaluation process also considers the stability of the compound and the potential toxicity of its degradation products and impurities. europa.eu For this compound K, concerns regarding genotoxicity were identified for the potential impurity 5-chloro-acesulfame based on in silico data, leading to recommendations for a maximum limit or further genotoxicity data. europa.eu
Comparative Analysis of International Regulatory Standards (e.g., EFSA, FDA, JECFA)
Regulatory bodies around the world have evaluated this compound and established standards for its use as a food additive. While the scientific principles underlying ADI determination are generally consistent, the specific ADI values and approved uses can vary slightly between different jurisdictions due to differences in the interpretation of scientific data, the studies considered, and regulatory frameworks.
Regulatory Body | ADI (mg/kg body weight/day) | Key Evaluation Dates | Basis for ADI |
JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 15 | 1983, 1991 | 2-year rat study (1991 evaluation) nih.gov |
SCF (Scientific Committee on Food - EU, predecessor to EFSA) | 9 | 1985, 2000 | 2-year dog study nih.govsweeteners.org |
EFSA (European Food Safety Authority) | 15 | 2025 (re-evaluation) | Chronic toxicity and carcinogenicity study in rats europa.eueuropa.eugforss.org |
FDA (U.S. Food and Drug Administration) | 15 | 1988, 2003 | Based on review of safety studies foodinsight.orgfederalregister.gov |
Health Canada | 15 | Recognizes an ADI of 15 mg/kg bw/day gforss.org | |
Food Standards Australia New Zealand (FSANZ) | 15 | Adopts the JECFA-established ADI gforss.org |
The U.S. Food and Drug Administration (FDA) regulates this compound Potassium as a food additive. federalregister.govfda.gov The FDA approved its use in specific food and beverage categories in 1988 and as a general-purpose sweetener and flavor enhancer in most foods in 2003. federalregister.govfda.gov The FDA's established ADI for this compound Potassium is 15 mg/kg body weight per day. foodinsight.orgfederalregister.govmedicalnewstoday.com The FDA's approval was based on a review of over 90 studies. medicalnewstoday.com
Despite the different historical ADI values between SCF/EFSA and JECFA/FDA, the most recent EFSA re-evaluation aligned its ADI with the 15 mg/kg body weight value previously established by JECFA and the FDA. europa.eueuropa.eugforss.orgnutricomms.com This convergence reflects a consensus among major international regulatory bodies regarding the acceptable daily intake of this compound based on the currently available scientific evidence. gforss.org
Regulatory bodies continuously monitor scientific literature for new information on food additives. sweeteners.org Re-evaluations are conducted periodically to incorporate new research and ensure that existing standards remain protective of public health in light of evolving scientific knowledge and dietary exposure patterns. europa.eunutricomms.com
Role of Scientific Evidence in Public Health Policy Formulation
Scientific evidence forms the bedrock of public health policy concerning food additives like this compound. Regulatory decisions regarding the authorization and conditions of use for this compound are directly informed by the findings of toxicological studies, metabolic data, and dietary exposure assessments. nutricomms.com
Public health policies often aim to reduce excessive sugar intake due to its association with health issues like obesity and type 2 diabetes. nutricomms.com In this context, low/no-calorie sweeteners like this compound are considered by some as a tool to help individuals manage sugar consumption. nutricomms.commedicalnewstoday.com Regulatory endorsements based on scientific evidence of safety, such as EFSA's reconfirmation of this compound's safety, provide health professionals and policymakers with an evidence-based foundation for dietary guidance and the development of healthier food environments. nutricomms.com
However, the formulation of public health policy can also be influenced by factors beyond the core scientific risk assessment, including societal concerns and ongoing scientific debate. medicalnewstoday.comcspinet.orgcorporatecrime.co.uk
Addressing Public Discourse and Scientific Communication
Public discourse surrounding food additives, particularly artificial sweeteners, can be complex and sometimes characterized by conflicting information and concerns. medicalnewstoday.comcorporatecrime.co.ukzhaw.ch Addressing public discourse and ensuring effective scientific communication are crucial for maintaining public trust in regulatory bodies and public health policies.
Regulatory agencies and scientific bodies play a vital role in transparently communicating the scientific basis for their decisions. This includes making risk assessment reports publicly available and providing simplified summaries to enhance understanding among interested parties. europa.eu The re-evaluation processes undertaken by bodies like EFSA, which involve comprehensive reviews of available data and public calls for information, contribute to transparency. europa.eu
Despite these efforts, challenges in scientific communication persist. The nuances of risk assessment, the concept of the ADI, and the interpretation of complex toxicological data can be difficult to convey effectively to the general public. nih.gov Furthermore, conflicting findings from different studies or interpretations by various groups can contribute to public confusion and skepticism. medicalnewstoday.comcspinet.orgcorporatecrime.co.ukfoodwatch.org
Interactions with Other Food Components and Sweeteners
Synergistic Sweetening Effects in Blends
Acesulfame K is frequently used in combination with other high-intensity sweeteners due to its ability to provide synergistic sweetening effects. caloriecontrol.orgacesulfamek.org This phenomenon occurs when the sweetness of a blend is greater than the sum of the sweetness of the individual sweeteners. wikipedia.orgmdpi.com Blending this compound K with sweeteners like aspartame, sucralose, or neotame can result in a more sucrose-like taste profile, as each sweetener can mask the other's aftertaste. wikipedia.orgfoodstandards.gov.au For instance, while this compound K has a fast onset of sweetness, its sweetness does not linger for long, which can be augmented by combining it with sweeteners like aspartame that have a more prolonged sweetness. foodstandards.gov.au
Studies have demonstrated synergistic effects between this compound K and various other sweeteners, including:
Aspartame wikipedia.orgmdpi.com
Sucralose wikipedia.orgmdpi.com
Saccharin mdpi.com
Cyclamate mdpi.comfoodstandards.gov.au
Neotame foodstandards.gov.au
Rebaudioside-A mdpi.com
Neohesperidin dihydrochalcone (NHDC) mdpi.com
This compound K also exhibits synergistic effects when used with sugar alcohols such as sorbitol and xylitol. foodstandards.gov.au In these blends, the sugar alcohols contribute bulk and texture, while this compound K enhances their lower sweetness intensity and provides an earlier sweetness onset. foodstandards.gov.au
Here is a table summarizing some reported synergistic blends involving this compound K:
Sweetener 1 | Sweetener 2 | Reported Synergy | Source |
This compound K | Aspartame | Yes | wikipedia.orgmdpi.com |
This compound K | Sucralose | Yes | wikipedia.orgmdpi.com |
This compound K | Saccharin | Yes | mdpi.com |
This compound K | Cyclamate | Yes | mdpi.comfoodstandards.gov.au |
This compound K | Neotame | Yes | foodstandards.gov.au |
This compound K | Rebaudioside-A | Yes | mdpi.com |
This compound K | NHDC | Yes | mdpi.com |
This compound K | Sorbitol | Yes | foodstandards.gov.au |
This compound K | Xylitol | Yes | foodstandards.gov.au |
This compound K | Fructose | Partial | mdpi.com |
Modulatory Effects on Metabolic Responses when Combined with Other Sweeteners
Research into the metabolic effects of this compound K, particularly when consumed in blends with other sweeteners, has yielded varied results. Some studies suggest that non-nutritive sweeteners (NNS) like this compound K, when used alone or in blends, may not significantly impact postprandial glucose, insulin, and incretin hormone responses, similar to water. nih.gov
However, other research, particularly preclinical studies, has indicated potential modulatory effects on metabolism. A study on mice examining the impact of this compound K in combination with a high-fat diet found sex-specific effects on metabolic function. consensus.app In male mice, the blend appeared to offer some protection against diet-induced hyperglycemia and adipocyte hypertrophy. consensus.app Conversely, in female mice, the combination seemed to exacerbate metabolic dysfunction, inducing hyperinsulinemia. consensus.app These findings highlight the complexity of NNS impact and the potential for responses to vary based on factors like sex and dietary context. consensus.app
A systematic review and meta-analysis of randomized clinical trials investigating the effects of aspartame and this compound K blends on appetite and metabolic markers in humans found that energy intake was significantly reduced compared to sugar and water controls. researchgate.netnih.gov However, the meta-analysis of subjective appetite scores and incretins was limited by inconsistent data, and blood glucose levels were not significantly affected by the aspartame/Acesulfame K blends compared to sugar or water. researchgate.netnih.gov
Co-occurrence and Analytical Challenges in Multi-Sweetener Matrices
The widespread use of this compound K in combination with other sweeteners in a variety of food products presents analytical challenges for their identification and quantification. mdpi.comnih.gov this compound K is commonly found alongside sweeteners such as aspartame, sucralose, saccharin, and cyclamate in products like beverages, dairy items, desserts, baked goods, and chewing gum. wikipedia.orgmedicalnewstoday.comwebmd.comewg.org
Analytical methods are required to accurately determine the presence and concentration of this compound K and other sweeteners in these complex food matrices for quality control, regulatory compliance, and research purposes. Various techniques have been employed for this purpose, including:
High-Performance Liquid Chromatography (HPLC) nih.govnih.govconicet.gov.arpensoft.netresearchgate.net
Gas Chromatography (GC) nih.gov
Ion Chromatography (IC) nih.gov
Micellar Electrokinetic Chromatography (MEKC) nih.gov
Thin-Layer Chromatography (TLC) nih.gov
UV/Vis Spectroscopy nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) nih.gov
Fourier-Transform Raman Spectrometry nih.gov
Capillary Electrophoresis (CE) nih.gov
Flow-Injection Analysis (FIA) nih.govacs.org
Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS, UHPLC/TMS) mdpi.com
Taste Sensors mdpi.com
HPLC is a prevalent technique for the simultaneous determination of multiple sweeteners in a single run by optimizing the mobile phase gradient. nih.gov UV detection is commonly used with HPLC for detecting sweeteners like this compound K, aspartame, and saccharin. pensoft.net
However, analyzing this compound K in certain food matrices can be challenging due to potential interferences. For example, in cocoa and chocolate products, a matrix-specific compound has been observed that can interfere with the analysis of this compound K using standard HPLC methods with UV detection. pensoft.netresearchgate.net This interference does not have the same UV spectral characteristics as this compound K and can persist even after purification steps, necessitating careful spectral comparison to avoid misidentification. pensoft.netresearchgate.net
Electrochemical methods and taste sensors are also being explored for the analysis of sweetener mixtures, offering potential for rapid and sensitive detection, and the ability to account for the influence of other taste substances like saltiness. acs.orgmdpi.com
The development and validation of robust analytical methods capable of separating and quantifying this compound K in the presence of other sweeteners and food components are crucial for ensuring the quality and integrity of products containing these blends. nih.govconicet.gov.ar
Advanced Research Methodologies and Future Research Directions
Omics Technologies in Acesulfame Research
Omics technologies, such as metabolomics and metagenomics, are increasingly being applied to study the effects of this compound. Metabolomics involves the large-scale study of metabolites within biological samples, providing insights into metabolic changes. humanspecificresearch.orguninet.edunih.gov Metagenomics, on the other hand, focuses on the genetic material of microbial communities, such as the gut microbiome. humanspecificresearch.orgneof.org.uk
Studies utilizing metabolomics have shown that this compound potassium can alter the metabolome in animal models. For instance, research in rats indicated that this compound led to more distinct changes in blood plasma metabolomes compared to glucose or aspartame. acs.org Another study in mice combined DNA sequencing (16S rRNA sequencing) and gas chromatography-mass spectrometry (GC-MS) metabolomics to characterize the effects of this compound K on the gut microbiota and fecal metabolome. plos.orgnih.gov This research revealed that this compound consumption perturbed the gut microbiome and altered fecal metabolic profiles in a gender-dependent manner in CD-1 mice. plos.orgnih.gov Specifically, male mice treated with this compound K showed significantly higher levels of pyruvic acid in their feces, a central metabolite in energy metabolism, and altered levels of bile acids like cholic acid and deoxycholic acid. plos.org
Further studies integrating metabolomics with other omics technologies, such as transcriptomics, are being explored to gain a more holistic understanding of the complex interactions between compounds like this compound and biological systems. nih.govresearchgate.net These integrated approaches can help reveal the causes of altered metabolism and identify specific metabolic pathways affected. nih.govresearchgate.net
In Vitro and In Vivo Model Systems
A range of in vitro and in vivo model systems are employed to investigate the biological effects of this compound. Animal models, particularly rodents like mice and rats, are commonly used to study the systemic effects of this compound consumption. acs.orgplos.orgnih.govinrae.frnih.govnews-medical.netresearchgate.netnih.goveuropa.eunih.govresearchgate.netmdpi.complos.orgresearchgate.net These models allow for the examination of changes in metabolism, gut microbiome composition, and potential effects on various organs over time. acs.orgplos.orgnih.govinrae.frnih.govnews-medical.netresearchgate.netnih.govresearchgate.netmdpi.complos.orgresearchgate.net For example, studies in mice have investigated the impact of this compound K on gut microbiome diversity and body weight gain. plos.orgnih.gov Research in mini-pigs, considered an animal model for human nutrition, has also been conducted to assess the metabolic effects of this compound K in combination with sucralose. inrae.fr
In vitro models, such as human cell lines, are utilized to study the cellular and molecular effects of this compound. scientificwebjournals.commdpi.comscientificwebjournals.comscientificwebjournals.comnih.gov Human hepatocellular carcinoma (HepG2) cells and human lymphocytes have been used to assess the cytotoxic and genotoxic potential of this compound potassium. scientificwebjournals.comscientificwebjournals.comscientificwebjournals.com Studies using intestinal cell lines like Caco-2 and RIE-1 have explored the mechanisms by which this compound might influence glucose uptake, suggesting an interaction with sweet taste receptors and downstream signaling pathways. nih.gov
Minibioreactor arrays (MBRAs) represent an in vitro system that allows for the cultivation of complex human gut microbial communities under controlled anaerobic conditions. researchgate.netuef.fi This model enables researchers to study the direct impact of substances like this compound on the composition and metabolic activity of the gut microbiome. researchgate.net MBRAs can be used to evaluate the effects of food additives on human microbiota and provide insights into host-microorganism interactions. researchgate.netuef.fi
Despite the utility of these models, it is important to note that findings from in vitro and animal studies may not always directly translate to human physiological conditions, highlighting the need for further research in human-relevant models. nih.gov
Clinical Trial Designs and Epidemiological Study Limitations
Clinical trials and epidemiological studies are crucial for understanding the effects of this compound in human populations. However, these studies face several limitations. Epidemiological studies often rely on self-reported dietary intake, which can be subject to recall bias and inaccuracies in estimating the actual consumption of specific artificial sweeteners like this compound K from a wide range of food products. nih.govplos.org Many previous epidemiological studies have used the consumption of artificially sweetened beverages as a proxy for sweetener intake, lacking detailed data on the specific types and quantities of sweeteners consumed. nih.govplos.org
Furthermore, observational studies can be affected by potential selection bias, residual confounding by socioeconomic or lifestyle factors, and the possibility of reverse causality, making it challenging to establish definitive causal relationships between this compound consumption and health outcomes. nih.govplos.orgwho.int
While some clinical trials have examined the short-term effects of artificial sweeteners on the human gut microbiota, there is a need for more studies investigating the long-term effects of this compound on the human gut microbiome. nih.gov Designing clinical trials that can accurately quantify individual exposure to this compound from diverse dietary sources and assess long-term health effects remains a challenge.
Identification of Specific Biochemical Pathways and Molecular Mechanisms
Research is ongoing to identify the specific biochemical pathways and molecular mechanisms through which this compound might exert its effects. Studies in animal models have begun to shed light on potential mechanisms. For example, research in mice suggested that chronic this compound K exposure could affect cognitive functions, potentially by altering neurometabolic functions in hippocampal neurons, including metabolic dysregulation (glycolysis inhibition and functional ATP depletion) and neurosynaptic abnormalities. plos.orgresearchgate.net
In vitro studies using intestinal cell lines have investigated the interaction of this compound with sweet taste receptors (T1R2+T1R3) and their downstream signaling pathways, such as the PLC βII pathway, which appears to be involved in enhanced glucose uptake. nih.gov
Studies on the gut microbiome have indicated that this compound can perturb the composition and metabolic profiles of gut bacteria. plos.orgnih.govmdpi.com While the exact mechanisms underlying these changes are still being explored, alterations in the gut microbiome could potentially influence host metabolism and health through various pathways, including the production of metabolites. plos.orgnih.gov Research has also identified bacterial sulfatases capable of degrading this compound in wastewater treatment plants, providing insight into potential metabolic fates in microbial systems. acs.orgbiorxiv.org
Further research is needed to fully elucidate the complex molecular interactions and biochemical pathways affected by this compound in different tissues and organs.
Exploration of Long-term and Personalized Effects on Human Health
The exploration of the long-term and personalized effects of this compound on human health is a critical area of future research. While regulatory bodies have deemed this compound generally recognized as safe based on available data, some studies suggest potential associations with certain health outcomes, highlighting the need for more long-term investigations. news-medical.netwebmd.commedicalnewstoday.comresearchgate.net
Cohort studies with long-term follow-up and detailed data on dietary intake, including specific sweetener consumption, are necessary to better understand potential long-term health implications. nih.govplos.org Furthermore, research is needed to explore the potential interactive effects of this compound with other dietary components and lifestyle factors. The development of more physiologically relevant in vitro and in vivo models that can better mimic human exposure and individual variability will also be crucial for advancing our understanding of the long-term and personalized effects of this compound.
Q & A
Q. What analytical methods are recommended for quantifying acesulfame in environmental samples, and how do their detection limits compare?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used. LC-MS offers superior sensitivity (detection limits of ~0.1 µg/L) compared to HPLC (~1 µg/L), critical for trace-level detection in wastewater . Key protocols include:
- Sample Preparation: Solid-phase extraction (SPE) to eliminate matrix interference.
- Validation: Spiked recovery tests (85–110%) and internal standards (e.g., deuterated this compound) to ensure accuracy .
Q. What factors influence the stability of this compound in wastewater systems, and how are they experimentally modeled?
Methodological Answer: Stability is affected by pH, microbial activity, and hydraulic retention time (HRT). Experimental designs often use:
- Pilot-Scale Reactors: Simulate wastewater conditions with controlled HRT (e.g., 6–24 hours) .
- Tracer Studies: Measure concentration gradients (e.g., upstream vs. downstream) to calculate degradation rates .
- Microbial Enrichment: Inoculate reactors with sludge from treatment plants to assess biodegradation potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in epidemiological studies linking this compound to cardiovascular risk?
Methodological Answer: Discrepancies often arise from cohort heterogeneity or exposure misclassification. Mitigation strategies include:
- Dose-Response Analysis: Stratify participants by intake levels (e.g., <50 mg/day vs. >50 mg/day) to identify thresholds .
- Confounder Adjustment: Control for variables like BMI, diabetes status, and concomitant sweetener use .
- Longitudinal Designs: Track biomarkers (e.g., inflammatory markers) to establish mechanistic links .
Q. What experimental approaches are used to identify microbial degradation pathways for this compound in wastewater?
Methodological Answer: Advanced methods include:
- Metagenomic Sequencing: Identify sulfatase-encoding genes (e.g., Shinella Mn²⁺-independent pathways) in activated sludge .
- Proteomic Profiling: Detect enzyme expression (e.g., sulfatases, amidases) under Mn²⁺-depleted conditions .
- Isotopic Labeling: Use ¹³C-acesulfame to trace metabolic intermediates in degradation assays .
Q. How do methodological variations in toxicity studies affect the interpretation of this compound’s safety profile?
Methodological Answer: Key variables include:
- Model Systems: In vitro (cell lines) vs. in vivo (rodent models) may yield conflicting results due to metabolic differences.
- Exposure Duration: Subchronic (90-day) vs. chronic (>1 year) studies assess cumulative effects .
- Endpoint Selection: Measure oxidative stress markers (e.g., glutathione levels) alongside histopathology for holistic assessment .
Data Contradiction Analysis
Q. Why do studies report divergent degradation efficiencies for this compound in wastewater treatment plants (WWTPs)?
Methodological Answer: Variability arises from:
- Operational Parameters: HRT (e.g., 8 vs. 24 hours) and microbial community composition .
- Geographic Differences: Mn²⁺ availability in wastewater influences pathway dominance (e.g., Mn²⁺-dependent Bosea vs. Mn²⁺-independent Shinella pathways) .
- Detection Limits: Studies using LC-MS vs. HPLC may underreport residual concentrations .
Methodological Best Practices
- For Degradation Studies: Include negative controls (autoclaved sludge) to distinguish biotic/abiotic degradation .
- For Epidemiological Research: Use food-frequency questionnaires validated against urinary biomarkers (e.g., this compound excretion) .
- For Microbial Analysis: Combine metagenomics with activity assays (e.g., oxygen consumption rates) to confirm pathway functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.